1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a compound that belongs to the class of triazoles, which are nitrogen-containing heterocycles. Triazoles have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the multi-step chemical modifications of 3-bromobenzoic acid. Initially, 3-bromobenzoic acid is converted into its methyl ester, followed by transformation into 3-bromobenzohydrazide. The final step involves cyclization to produce the 1,2,4-triazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol:
Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues and other bioactive compounds.
Uniqueness: 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride stands out due to its specific structural features and the presence of the amine group, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2680539-90-4 |
---|---|
Molecular Formula |
C6H14Cl2N4 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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